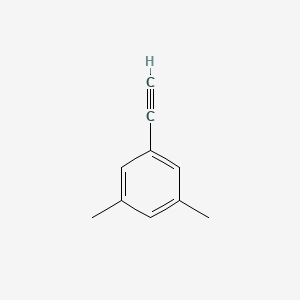

1-Ethynyl-3,5-dimethylbenzene

描述

Overview of Arylethyne Chemistry in Modern Organic Synthesis

Arylethyne chemistry is a cornerstone of modern organic synthesis, providing a powerful platform for the creation of a diverse array of molecular architectures. openaccessjournals.com The presence of the carbon-carbon triple bond in arylethynes allows for a wide range of chemical transformations. These include, but are not limited to, addition reactions, cycloadditions, and coupling reactions. The reactivity of the alkyne moiety, combined with the electronic and steric properties of the attached aromatic ring, enables chemists to construct intricate molecular frameworks with a high degree of control. openaccessjournals.com

Transition metal-catalyzed reactions, in particular, have revolutionized the use of arylethynes in synthesis. cuny.edu Catalysts based on palladium, copper, and other transition metals facilitate a variety of coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings, which are instrumental in forming new carbon-carbon bonds. cuny.edu These reactions are fundamental to the synthesis of pharmaceuticals, advanced materials, and biologically active compounds. openaccessjournals.com

Strategic Importance of 1-Ethynyl-3,5-dimethylbenzene as a Synthetic Intermediate and Building Block

This compound, also known by synonyms such as 3,5-Dimethylphenylacetylene and 5-Ethynyl-m-xylene, holds a strategic position as a synthetic intermediate. nih.gov Its importance stems from the specific arrangement of its functional groups. The terminal alkyne provides a reactive site for a multitude of chemical transformations, while the 3,5-dimethyl substitution pattern on the benzene (B151609) ring imparts specific steric and electronic properties to the molecule.

This particular substitution pattern influences the reactivity of both the aromatic ring and the ethynyl (B1212043) group. The methyl groups are electron-donating, which can affect the reactivity of the benzene ring in electrophilic aromatic substitution reactions. Furthermore, their placement provides steric hindrance that can be exploited to control the regioselectivity of certain reactions.

The utility of this compound as a building block is demonstrated in its application in the synthesis of more complex molecules. For instance, it has been used in the synthesis of chemscene.comtriangulene, a large, triangular-shaped nanographene, through a cobalt-catalyzed cyclotrimerization reaction. rsc.org It has also been employed in the preparation of isoflavone (B191592) derivatives with potential anticancer activity via click chemistry. tandfonline.com These examples highlight the compound's role in constructing larger, functional molecular systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀ nih.govchemscene.com |

| Molecular Weight | 130.19 g/mol nih.govchemscene.com |

| CAS Number | 6366-06-9 nih.govchemscene.comchemicalbook.com |

| IUPAC Name | This compound nih.gov |

| LogP | 2.28474 chemscene.com |

| Topological Polar Surface Area | 0 Ų chemscene.com |

Historical Context and Evolution of Research on Substituted Ethynylbenzenes

Research into substituted ethynylbenzenes has a rich history, evolving from early explorations of acetylene (B1199291) chemistry to the sophisticated synthetic methodologies used today. The initial interest in these compounds was often driven by the desire to create new polymers and materials with unique properties. Early synthetic methods for preparing ethynylarenes were often harsh and lacked the selectivity of modern techniques.

The development of transition metal catalysis marked a significant turning point in the field. The advent of reactions like the Sonogashira coupling, which efficiently joins terminal alkynes with aryl halides, provided a much more versatile and milder route to substituted ethynylbenzenes. This breakthrough opened the door to the synthesis of a vast array of previously inaccessible molecules.

Over time, the focus of research has expanded beyond polymer science to include areas such as medicinal chemistry, materials science, and astrochemistry. tandfonline.comscispace.comaanda.org The discovery that substituted ethynylbenzenes can serve as precursors to complex natural products and pharmaceuticals has further fueled interest in this class of compounds. scispace.com The continuous development of new synthetic methods, such as improved Corey-Fuchs conditions for alkyne synthesis from aldehydes, has made these valuable building blocks more accessible for large-scale applications. figshare.com

Scope and Objectives of Current Academic Research on this compound

Current academic research on this compound is multifaceted, reflecting its versatility as a synthetic building block. A significant area of investigation involves its use in the construction of novel organic materials. For example, its role in the synthesis of nanographenes like chemscene.comtriangulene highlights the ongoing interest in creating new carbon-based materials with tailored electronic and structural properties. rsc.org

Another major focus is its application in the synthesis of biologically active molecules. Researchers are exploring its use in "click chemistry" reactions to create libraries of compounds for drug discovery. tandfonline.com The synthesis of isoflavone derivatives incorporating the this compound moiety is a prime example of this approach, with the resulting compounds being evaluated for their potential as anticancer agents. tandfonline.com

Furthermore, the development of new synthetic methodologies that utilize this compound and other substituted ethynylbenzenes continues to be an active area of research. This includes the exploration of new catalytic systems for carbometalation reactions and other transformations that can further expand the synthetic utility of these compounds. beilstein-journals.org The overarching goal of this research is to harness the unique properties of this compound to create novel molecules with a wide range of applications, from advanced materials to new therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

1-ethynyl-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-4-10-6-8(2)5-9(3)7-10/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEFKVKLVXNSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424101 | |

| Record name | 1-(3,5-dimethylphenyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6366-06-9 | |

| Record name | 1-(3,5-dimethylphenyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethynyl 3,5 Dimethylbenzene and Its Precursors

Functional Group Interconversion and Derivatization from Related Precursors

For instance, a terminal alkyne can be generated from an aldehyde (e.g., 3,5-dimethylbenzaldehyde) or a ketone (e.g., 3',5'-dimethylacetophenone). Two common methods for this one-carbon homologation are:

Corey-Fuchs Reaction: This involves converting an aldehyde into a dibromo-olefin using carbon tetrabromide and triphenylphosphine. The resulting geminal dibromide is then treated with a strong base, such as n-butyllithium, to induce elimination and form the terminal alkyne.

Seyferth-Gilbert Homologation: In this method, an aldehyde or ketone reacts with the Ohira-Bestmann reagent (dimethyl (diazomethyl)phosphonate) in the presence of a base like potassium carbonate to directly form the alkyne. This is often a milder and more direct route than the Corey-Fuchs reaction.

Green Chemistry Approaches in 1-Ethynyl-3,5-dimethylbenzene Synthesis

The synthesis of this compound, a valuable building block in organic chemistry, has traditionally relied on methods that may involve hazardous solvents, high temperatures, and expensive or toxic catalysts. In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign synthetic routes. These advanced methodologies aim to reduce waste, minimize energy consumption, and utilize safer materials without compromising reaction efficiency. Key areas of improvement include the use of alternative energy sources like microwave irradiation, employing water as a reaction solvent, developing copper-free reaction conditions, and utilizing recyclable catalysts.

The primary route to this compound is the Sonogashira cross-coupling reaction between an aryl halide, typically 1-bromo-3,5-dimethylbenzene, and a terminal alkyne or its equivalent. Green approaches have sought to refine this powerful carbon-carbon bond-forming reaction.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov In the context of the Sonogashira coupling, microwave irradiation can promote rapid and efficient reactions of various aryl halides, including chlorides, which are typically less reactive. nih.govrsc.org This technology allows for precise temperature control and rapid heating of the reaction mixture, often under solvent-free or minimal-solvent conditions, which aligns with green chemistry principles. nih.gov

A proposed microwave-assisted synthesis of this compound from 1-bromo-3,5-dimethylbenzene and a protected alkyne like ethynyltrimethylsilane would offer substantial advantages over traditional methods that require prolonged heating. nih.govgelest.com The reaction can be carried out in minutes rather than hours, leading to significant energy savings. nih.gov

Aqueous Media and Surfactant-Promoted Reactions

The replacement of volatile organic compounds (VOCs) with water as a solvent is a cornerstone of green chemistry. rsc.org While the lipophilic nature of the reactants in a Sonogashira coupling, such as 1-bromo-3,5-dimethylbenzene, presents a challenge for aqueous reactions, this can be overcome through the use of surfactants. rsc.org Surfactants like sodium dodecyl sulfate (SDS) and cetyl-trimethylammonium bromide (CTAB) can form micelles in water, creating a microenvironment where the organic substrates can dissolve and react effectively. rsc.org

Research has demonstrated that Sonogashira couplings can proceed in moderate to high yields at mild temperatures (e.g., 40 °C) in aqueous surfactant solutions. rsc.org This approach not only eliminates the need for hazardous organic solvents but also simplifies product isolation. Furthermore, the aqueous catalyst solution can potentially be recycled and reused, adding to the sustainability of the process. rsc.org

Copper-Free Sonogashira Coupling

The classic Sonogashira protocol employs a copper(I) salt as a co-catalyst, which is crucial for activating the terminal alkyne. rsc.org However, the use of copper can lead to the undesirable formation of alkyne homocoupling byproducts (Glaser coupling) and introduces a toxic metal that can be difficult to remove from the final product, a significant concern in pharmaceutical synthesis. nih.govrsc.org

To address these issues, significant effort has been directed toward developing copper-free Sonogashira reactions. rsc.orgresearchgate.net These methods often rely on specially designed palladium catalysts and ligands or unique reaction conditions that facilitate the catalytic cycle without copper. nih.gov For instance, catalyst systems involving two different palladium complexes have been designed to operate at room temperature with very low catalyst loadings (as low as 0.125 mol %). nih.govresearchgate.net Another green alternative involves using γ-valerolactone-based ionic liquids, which can act as the solvent, ligand, and base, eliminating the need for both copper and an auxiliary base. nih.gov These copper-free systems represent a significant advancement in creating cleaner and more efficient syntheses of aryl alkynes like this compound. rsc.org

Recyclable Catalytic Systems

The palladium catalyst is often the most expensive component in a Sonogashira reaction. mdpi.com From both an economic and environmental perspective, the ability to recover and reuse the catalyst is highly desirable. This has led to the development of heterogeneous catalysts where the palladium species is immobilized on a solid support. mdpi.com

Supports such as mesoporous silica (B1680970) (e.g., MCM-41) can be functionalized to anchor palladium complexes. mdpi.com These heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration or centrifugation and reused in subsequent batches with minimal loss of activity. mdpi.com Another approach involves using water-soluble ligands, such as tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS), which allows the catalyst to be retained in an aqueous phase while the organic product is extracted, facilitating catalyst recycling. nih.gov

Table 1: Comparison of Green Synthetic Approaches for Sonogashira Coupling Data is representative of Sonogashira reactions with similar substrates and is intended for comparative purposes.

| Methodology | Catalyst System | Solvent | Conditions | Time | Yield | Green Advantages |

| Conventional Heating | PdCl₂(PPh₃)₂, CuI | Toluene / NEt₃ | 80-100 °C | 6-24 h | 70-90% | - |

| Microwave-Assisted | PdCl₂(PPh₃)₂, CuI | DMSO / NEt₃ rsc.org | 60-100 °C, MW gelest.com | 5-30 min | 85-95% | Drastically reduced reaction time; energy efficiency. nih.gov |

| Aqueous Media | Pd(PPh₃)₂Cl₂, CuI | Water / SDS rsc.org | 40 °C | 4-12 h | 75-85% | Avoids hazardous organic solvents; potential for catalyst recycling. rsc.org |

| Copper-Free | (PhCN)₂PdCl₂, CataCXium A nih.gov | Acetonitrile / K₂CO₃ | Room Temp. | 24-72 h | 80-95% | Avoids toxic copper co-catalyst; prevents Glaser homocoupling. nih.govrsc.org |

| Recyclable Catalyst | MCM-41 Anchored Pd mdpi.com | DMF / NEt₃ | 100 °C | 2-6 h | >90% | Catalyst can be recovered and reused for multiple cycles. mdpi.com |

Reactivity and Transformation Studies of 1 Ethynyl 3,5 Dimethylbenzene

Cycloaddition Reactions

1-Ethynyl-3,5-dimethylbenzene, as a terminal alkyne, is a versatile substrate for various cycloaddition reactions, enabling the synthesis of complex cyclic structures. Its reactivity is centered around the carbon-carbon triple bond.

Other Strain-Promoted and Metal-Free Cycloadditions

Detailed research findings on the participation of this compound in strain-promoted or other metal-free cycloaddition reactions were not available in the searched literature.

Cycloaddition Reactions with Cobalt Clusters for Organometallic Derivatives

Specific studies detailing the cycloaddition reactions of this compound with cobalt clusters to form organometallic derivatives could not be identified in the available research.

Polymerization and Oligomerization Processes

Information regarding the specific polymerization or oligomerization of this compound was not found in the reviewed sources.

Self-Polymerization and Crosslinking Reactions

This compound, like other arylacetylenes, undergoes thermal self-polymerization at elevated temperatures. This process involves the reaction of the terminal ethynyl (B1212043) groups to form a highly cross-linked, three-dimensional polymer network. The reaction is initiated by heat, which provides the activation energy for the acetylenic units to react with one another.

The mechanism of polymerization for arylacetylenes is complex but is understood to involve several competing pathways, including cyclotrimerization. In this key reaction, three ethynyl moieties react to form a 1,3,5- or 1,2,4-substituted benzene (B151609) ring. These newly formed aromatic rings act as junction points, leading to a rigid, thermoset polymer structure. The presence of the dimethyl-substituted phenyl group influences the steric and electronic properties of the monomer, affecting the rate and nature of the polymerization process. The resulting cross-linked material is typically an insoluble and infusible solid, valued for its thermal stability.

Co-Polymerization with Other Monomers for Advanced Materials

The ethynyl group of this compound serves as a versatile functional handle for co-polymerization with a variety of other monomers. This allows for the creation of advanced materials with tailored properties. By incorporating this monomer into other polymer chains, characteristics such as thermal stability, rigidity, and processability can be precisely controlled. For instance, it can be copolymerized with other thermosetting resins to increase the cross-link density and improve the high-temperature performance of the final material.

Poly(arylene ethynylene)s (PAEs) are a significant class of conjugated polymers known for their applications in organic electronics and advanced materials. While this compound is a monofunctional alkyne, it can play a crucial role in the synthesis of PAE networks. In transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, it can act as an "end-capping" agent. When reacted with dihaloarenes and a difunctional alkyne, it controls the molecular weight of the resulting linear or branched polymer chains.

Alternatively, it can be incorporated as a pendant group or used in combination with multifunctional monomers (e.g., trihaloarenes) to introduce cross-linking sites. This leads to the formation of robust, three-dimensional PAE networks with enhanced thermal and mechanical properties compared to their linear counterparts.

The synthesis of complex polymer architectures such as hyperbranched polymers and macrocycles often relies on monomers with specific functionalities. While monomers like 1,3,5-triethynylbenzene (B1295396) are more direct precursors to hyperbranched structures, this compound can be employed as a control agent. In polymerization reactions with AB2-type monomers (where A and B are complementary reactive groups), the addition of a B-functionalized monomer like this compound can regulate the degree of branching and prevent gelation by terminating some of the growing chains. This allows for fine-tuning of the polymer's solubility and viscosity.

Thermal Behavior and Post-Polymerization Transformations (e.g., Carbonization)

Polymers derived from this compound exhibit notable thermal stability due to their highly cross-linked, aromatic structure. Thermogravimetric analysis (TGA) of related poly(phenylacetylene) derivatives shows that these materials often retain a significant portion of their mass at very high temperatures, making them suitable for high-performance applications.

A key post-polymerization transformation for these materials is carbonization. When the cured polymer is heated to temperatures exceeding 800°C in an inert atmosphere, it undergoes a transformation into a carbon-rich material. osti.gov This process involves the systematic elimination of hydrogen atoms, which facilitates the fusion of the aromatic rings into larger, two-dimensional graphene-like sheets. osti.gov The resulting carbonaceous material has a high carbon yield because the precursor is composed solely of carbon and hydrogen, minimizing the loss of volatile species. osti.gov This makes polymers based on this compound potential precursors for producing high-performance carbon fibers and other carbon-based materials. osti.gov

Table 1: Thermal Properties of Arylacetylene-Based Polymers This table presents generalized data for polymers derived from arylacetylenes, illustrating the typical thermal behavior.

| Property | Typical Value Range | Significance |

|---|---|---|

| Decomposition Temperature (Td5, 5% weight loss) | > 400 °C | Indicates high intrinsic thermal stability. |

| Char Yield at 800 °C (in N2) | 70 - 90% | High yield is desirable for carbon precursor applications. |

| Glass Transition Temperature (Tg) | Often not detectable | The high degree of cross-linking restricts segmental motion, so a distinct Tg is often absent. |

Catalytic Transformations Involving the Ethynyl Moiety

Gold-Catalyzed Annulation Reactions for Polycyclic Systems

The ethynyl group in this compound is susceptible to activation by carbophilic π-acid catalysts, most notably cationic gold complexes. d-nb.info This activation enables a range of powerful transformations for constructing complex polycyclic aromatic hydrocarbons (PAHs). Gold-catalyzed annulation reactions are particularly effective for synthesizing extended π-systems from simple alkyne precursors. d-nb.info

In a typical reaction, the gold(I) catalyst coordinates to the alkyne, increasing its electrophilicity and making it vulnerable to nucleophilic attack. nih.gov When this compound is reacted with a suitable di-yne or en-yne partner, this activation can initiate an intramolecular or intermolecular cascade of cyclization events. d-nb.infonih.gov For example, a gold-catalyzed diyne-ene annulation can proceed through a formal [3+3] cyclization to produce highly substituted benzene derivatives in a single step. nih.govnjit.edu The reaction mechanism may involve the formation of high-energy intermediates, such as vinyl cations or gold vinylidenes, which can then undergo C-H insertion to complete the formation of a new ring system. d-nb.info These methods provide an efficient route to complex organic scaffolds that are of interest in materials science and organic electronics. d-nb.info

Iron-Catalyzed Functionalizations (e.g., Dioxygenation of Terminal Alkynes)

Detailed research on the iron-catalyzed functionalization, and specifically the dioxygenation, of this compound is not present in the current body of scientific literature. While iron-catalyzed reactions of terminal alkynes are a field of active research, specific application to and results for this compound have not been documented.

Mechanistic Studies of Catalyst-Substrate Interactions

In the absence of specific catalytic reactions reported for this compound, there are no mechanistic studies detailing the interactions between this substrate and various catalysts.

Reactions Involving Aromatic Ring Functionalization

There is a lack of published research on the functionalization of the aromatic ring of this compound. The directing effects of the ethynyl and dimethyl substituents would be expected to influence the regioselectivity of electrophilic aromatic substitution reactions. However, specific examples and detailed studies of such transformations have not been reported.

Derivatization and Scaffold Construction in Organic Synthesis

While ethynyl-substituted aromatic compounds are widely recognized as versatile building blocks in organic synthesis for the construction of more complex molecular scaffolds, there are no specific examples in the literature that detail the derivatization of this compound for this purpose. The presence of the terminal alkyne and the substituted aromatic ring provides synthetic handles for a variety of coupling and functionalization reactions, suggesting its potential utility in the synthesis of complex organic molecules, polymers, and materials. However, to date, no published studies have explicitly demonstrated this application.

Advanced Applications of 1 Ethynyl 3,5 Dimethylbenzene in Chemical Science

Contributions to Materials Science and Engineering

Precursors for Organic Electronic and Optoelectronic Materials

The development of novel organic materials for electronic and optoelectronic devices is a burgeoning field of research. Ethynyl-containing molecules are often employed due to their rigid, planar structures and excellent charge transport properties.

Development of Organic Semiconductors

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is intrinsically linked to the molecular structure of the semiconductor. While numerous studies focus on the synthesis of organic semiconductors using Sonogashira coupling reactions with various ethynyl (B1212043) compounds, there is a lack of specific data on the use of 1-ethynyl-3,5-dimethylbenzene as a primary building block in the synthesis of high-performance organic semiconductors. Research in this area tends to favor more symmetrical or functionalized ethynyl precursors to achieve desired molecular packing and electronic properties.

Aggregation-Induced Emission (AIE) Active Compounds

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This property is highly desirable for applications in sensors, bio-imaging, and OLEDs. The synthesis of AIE-active compounds often involves the creation of propeller-shaped molecules that have restricted intramolecular rotation in the aggregated state. Although the 3,5-dimethylphenyl group could potentially be incorporated into AIE-active structures, there is no specific mention in the current body of scientific literature of this compound being utilized for this purpose. The focus has largely been on other luminogenic cores and peripheral groups.

Monomer in Covalent Organic Frameworks (COFs) and Porous Polymers

Covalent organic frameworks and other porous organic polymers are a class of materials with high surface areas and tunable porosities, making them suitable for applications in gas storage, separation, and catalysis. The synthesis of these materials often relies on the use of rigid, geometrically defined monomers.

Design and Synthesis of Microporous and Mesoporous Networks

The creation of porous networks with controlled pore sizes is crucial for their application. The Sonogashira-Hagihara cross-coupling reaction is a common method for synthesizing conjugated microporous polymers (CMPs) from ethynyl and halide-functionalized monomers. While 1,3,5-triethynylbenzene (B1295396) is a well-established building block for creating highly porous networks, the monofunctional nature of this compound makes it unsuitable as a primary cross-linking monomer for the formation of stable, porous frameworks. It could potentially be used as a capping agent or to modify the pore environment, but specific examples of this are not documented.

Control of Surface Chemistry and Adsorption Properties in Porous Materials

The surface chemistry of porous materials dictates their interaction with guest molecules and thus their adsorption properties. Functional groups on the pore walls can be tailored to enhance selectivity for specific gases or organic vapors. While the dimethylphenyl group of this compound could impart hydrophobicity to a porous material, there is no available research that demonstrates its specific use for controlling the surface chemistry and adsorption properties of COFs or other porous polymers.

High-Performance Polymeric Compositions

The unique chemical structure of this compound, featuring a reactive terminal alkyne group and a thermally stable aromatic core, positions it as a valuable monomer in the synthesis of high-performance polymeric materials. Its application in creating polymers with superior thermal and mechanical properties is an area of significant interest in materials science.

Thermosetting Polymers with Enhanced Properties

This compound is a precursor for thermosetting polymers, which are materials that cure or harden into a rigid, cross-linked network upon heating. The polymerization of arylacetylenes, such as this compound, typically proceeds through an addition-type reaction mechanism upon thermal curing. ecust.edu.cnrsc.org This process is advantageous as it does not produce volatile byproducts, leading to the formation of void-free, high-integrity materials. ecust.edu.cn

The thermal curing of resins containing arylethynyl groups is known to produce polymers with excellent thermal stability and mechanical durability, making them suitable for applications in demanding environments like the aerospace and electronics industries. ecust.edu.cn The cross-linked network that forms upon curing of this compound-based resins is expected to exhibit a high glass transition temperature (Tg) and robust thermal-oxidative stability, characteristic of polymers derived from ethynyl-terminated aromatic monomers. While specific performance data for polymers derived solely from this compound is not extensively detailed in publicly available literature, the general principles of arylacetylene polymerization suggest its potential for creating high-performance thermosets. nih.gov

Development of Solvent-Resistant Materials

The highly cross-linked three-dimensional structure formed during the curing of thermosetting polymers derived from monomers like this compound inherently leads to excellent resistance to solvents. Once cured, the strong covalent bonds throughout the polymer network prevent solvent molecules from penetrating and swelling the material, which would otherwise compromise its structural integrity and mechanical properties.

This insolubility in common organic solvents is a key characteristic of cross-linked poly(arylacetylene)s. This property is critical for applications where the material will be exposed to harsh chemical environments, such as in coatings, sealants, and components for industrial machinery. The dense, aromatic nature of the polymer backbone derived from this compound further contributes to its chemical resistance.

Role in Medicinal and Pharmaceutical Chemistry Research

The structural motifs present in this compound, namely the terminal alkyne and the disubstituted benzene (B151609) ring, are valuable building blocks in the design and synthesis of complex organic molecules with potential therapeutic applications. The reactivity of the ethynyl group, in particular, allows for its versatile incorporation into a wide range of molecular scaffolds.

Scaffold for Bioactive Molecule Synthesis (e.g., Anticancer Agents)

This compound serves as a versatile scaffold in the synthesis of bioactive molecules, including those with potential anticancer activity. The terminal alkyne is a key functional group that can participate in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction allows for the efficient connection of the 3,5-dimethylphenylacetylene unit to various aryl or vinyl halides, enabling the construction of complex molecular architectures. wikipedia.orglibretexts.org

The 3,5-dimethylphenyl moiety itself is found in a number of compounds investigated for their biological activity. For instance, stilbene (B7821643) derivatives containing a 3,5-dimethoxyphenyl group have shown strong antiproliferative activity against cancer cells. nih.gov While direct synthesis of established anticancer agents from this compound is not prominently documented, its utility as a building block is evident. The combination of the reactive ethynyl group and the substituted aromatic ring makes it a valuable starting material for generating libraries of novel compounds for biological screening.

Below is a table of representative anticancer agents that feature structural motifs related to this compound, highlighting the importance of the aryl-alkyne framework in medicinal chemistry.

| Compound Class | Relevant Structural Feature | Therapeutic Target/Activity |

| Enynones | Cross-conjugated enynone | Building blocks for complex heterocycles with pharmaceutical applications |

| Stilbene Derivatives | 3,5-disubstituted phenyl group | Tubulin inhibition, antiproliferative activity against cancer cells |

| Pyrazole Derivatives | Phenylacetylene (B144264) precursor | Synthesis of heterocyclic systems with potential anticancer properties |

Precursor for Enzyme Inhibitors (e.g., FGFR4 Inhibitors)

This compound and its analogs are valuable precursors in the synthesis of enzyme inhibitors, a critical class of therapeutic agents. A notable example is the development of inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a protein tyrosine kinase implicated in the progression of certain cancers, particularly hepatocellular carcinoma. bwise.krnih.gov

In a strategy for discovering novel FGFR4 inhibitors, a structurally similar compound, 1-ethynyl-3,5-dimethoxybenzene, was utilized as a key building block. bwise.kr This highlights the significance of the 3,5-disubstituted phenylacetylene scaffold in targeting the FGFR4 kinase domain. The synthesis of these inhibitors often involves the coupling of the ethynyl-aryl fragment with a heterocyclic core, demonstrating the utility of this class of compounds in constructing molecules with specific biological targets. bwise.kr

The following table outlines the inhibitory activity of a compound synthesized using an analog of this compound, showcasing the potential of this molecular framework in developing potent and selective enzyme inhibitors.

| Compound | Target Enzyme | IC50 (nM) | Disease Relevance |

| 4c (from a build-up fragment strategy) | FGFR4 | 33 | Hepatocellular Carcinoma |

Data derived from a study on novel FGFR4 inhibitors, where a key building block was a 3,5-disubstituted phenylacetylene derivative. bwise.kr

Design and Synthesis of Drug Delivery Systems (e.g., TCOF-DOX-PEG systems)

The terminal alkyne of this compound is a key functional group for its application in the construction of advanced drug delivery systems. This is primarily due to its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgjetir.orgacs.org This reaction is highly efficient, specific, and can be conducted under mild conditions, making it ideal for conjugating different molecular components. jetir.org

In the context of drug delivery, a common strategy is to link a therapeutic agent, such as the anticancer drug doxorubicin (B1662922) (DOX), to a biocompatible polymer like polyethylene (B3416737) glycol (PEG). nih.govnih.govijche.com PEGylation enhances the solubility, stability, and circulation time of the drug in the body. mdpi.com The ethynyl group on a molecule like this compound can serve as a "handle" to attach it to an azide-modified component, such as a PEG chain or a targeting ligand, via a stable triazole linkage. acs.org

While the specific "TCOF-DOX-PEG" system is not detailed in the available scientific literature as a drug delivery platform, it is known that TCOF1 is a gene and its protein product, treacle, is involved in ribosome biogenesis and has been studied in the context of cancer. nih.gov It is plausible that a drug delivery system could be designed to target pathways involving the TCOF1 protein. In such a hypothetical system, a molecule like this compound could act as a linker to conjugate doxorubicin and PEG to a targeting moiety directed at cells with altered TCOF1 expression. The construction of such a system would likely rely on click chemistry, where the ethynyl functionality is paramount.

Advanced Organic Synthesis and Natural Product Analogues

This compound serves as a versatile building block in advanced organic synthesis, offering a pathway to complex molecular architectures, including analogues of biologically active natural products and intricate polycyclic aromatic systems. Its terminal alkyne functionality, coupled with the substituted benzene ring, provides a reactive site for various carbon-carbon bond-forming reactions, enabling the construction of elaborate molecular frameworks.

Construction of Resveratrol (B1683913) Derivatives

The structural backbone of resveratrol, a stilbenoid with significant biological activities, can be synthetically accessed through various methods, including the Sonogashira cross-coupling reaction. In this context, this compound can be envisioned as a key precursor for the synthesis of resveratrol analogues. The Sonogashira coupling allows for the direct connection of the ethynyl group of this compound with a functionalized aryl halide, establishing the core stilbene scaffold.

A plausible synthetic strategy would involve the palladium-catalyzed cross-coupling of this compound with an appropriately substituted aryl iodide or bromide. Subsequent stereoselective reduction of the resulting internal alkyne would then yield the desired trans-stilbene (B89595) backbone characteristic of resveratrol derivatives. This approach offers a modular and efficient route to a library of resveratrol analogues with diverse substitution patterns on one of the aromatic rings, originating from the readily available this compound.

Table 1: Hypothetical Sonogashira Coupling for a Resveratrol Analogue Precursor

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | 4-Iodo-1,2-dimethoxybenzene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Toluene | 1,2-Dimethoxy-4-((3,5-dimethylphenyl)ethynyl)benzene |

Synthesis of Complex Polycyclic Aromatic Systems

The rigid framework and reactive ethynyl group of this compound make it a valuable synthon for the construction of complex polycyclic aromatic systems. These extended π-systems are of significant interest in materials science and electronics. Various synthetic methodologies can be employed to integrate the this compound unit into larger aromatic structures.

One potential approach involves the use of this compound in Diels-Alder reactions, where it can act as a dienophile with a suitable diene. The resulting cycloadduct can then be aromatized to form a new polycyclic aromatic hydrocarbon. Alternatively, transition metal-catalyzed annulation reactions provide a powerful tool for the synthesis of complex aromatic systems from smaller alkyne-containing precursors. In such a reaction, this compound could react with an appropriate coupling partner, such as a di-iodinated aromatic compound, to build up the polycyclic framework through a cascade of carbon-carbon bond formations. The dimethyl substitution pattern on the benzene ring can also influence the regioselectivity of these cyclization reactions and the properties of the final polycyclic aromatic product.

Table 2: Illustrative Diels-Alder Reaction for Polycyclic Aromatic System Formation

| Diene | Dienophile | Reaction Condition | Intermediate | Final Product (after aromatization) |

|---|---|---|---|---|

| 1,2,3,4-Tetraphenyl-1,3-cyclopentadienone | This compound | High Temperature | Diels-Alder Adduct | Substituted Hexaphenylbenzene Derivative |

Spectroscopic and Characterization Methodologies in Research on 1 Ethynyl 3,5 Dimethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of the molecular structure of 1-Ethynyl-3,5-dimethylbenzene. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling chemists to piece together the compound's connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy is a fundamental technique for characterizing this compound. The spectrum provides distinct signals for each type of proton in the molecule, with their chemical shifts, integration values, and splitting patterns offering a wealth of structural information.

In a typical ¹H NMR spectrum of this compound, the following characteristic signals are observed:

Aromatic Protons: The protons on the benzene (B151609) ring appear in the aromatic region of the spectrum. Due to the symmetrical substitution pattern, two distinct signals are expected for the aromatic protons.

Methyl Protons: The six protons of the two methyl groups are chemically equivalent and thus give rise to a single, intense signal.

Alkynyl Proton: The proton attached to the terminal carbon of the ethynyl (B1212043) group appears as a distinct singlet.

The integration of these signals corresponds to the number of protons of each type, confirming the presence of the aromatic, methyl, and alkynyl protons in the correct ratio.

Table 1: Representative ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-2, H-6) | Varies | Singlet or Multiplet | 2H |

| Aromatic (H-4) | Varies | Singlet or Multiplet | 1H |

| Alkynyl (-C≡CH) | ~3.0 | Singlet | 1H |

| Methyl (-CH₃) | ~2.3 | Singlet | 6H |

Note: Chemical shifts are typically reported relative to a standard reference, such as tetramethylsilane (B1202638) (TMS), and can vary slightly depending on the solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Complementing the information from ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.

Key signals in the ¹³C NMR spectrum of this compound include:

Aromatic Carbons: The six carbons of the benzene ring will give rise to several signals in the aromatic region, with their specific chemical shifts influenced by the attached substituents. Due to symmetry, fewer than six signals are expected.

Alkynyl Carbons: The two carbons of the ethynyl group will appear as two distinct signals.

Methyl Carbons: The two equivalent methyl carbons will produce a single signal in the aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-1) | Varies |

| Aromatic (C-2, C-6) | Varies |

| Aromatic (C-3, C-5) | Varies |

| Aromatic (C-4) | Varies |

| Alkynyl (-C ≡CH) | Varies |

| Alkynyl (-C≡C H) | Varies |

| Methyl (-CH₃) | ~21 |

Note: The exact chemical shifts can vary depending on the experimental conditions.

Advanced 2D NMR Techniques for Connectivity and Conformation

While ¹H and ¹³C NMR provide foundational structural information, advanced two-dimensional (2D) NMR techniques are employed to establish unambiguous connectivity between atoms and to probe the spatial arrangement of the molecule. Although specific 2D NMR studies on this compound are not widely reported in the literature, the application of standard techniques such as COSY, HSQC, and HMBC would be instrumental in its comprehensive characterization.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would show correlations between protons and the carbon atoms to which they are directly attached. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to deduce its structure based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound with a high degree of accuracy. This allows for the determination of its elemental composition, providing strong evidence for the molecular formula C₁₀H₁₀. The calculated exact mass of this compound is 130.07825 Da. Experimental HRMS data would be expected to be in very close agreement with this theoretical value, typically within a few parts per million (ppm).

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Progress and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of research on this compound, GC-MS is invaluable for:

Monitoring Reaction Progress: By analyzing small aliquots of a reaction mixture over time, researchers can track the consumption of starting materials and the formation of this compound, thereby optimizing reaction conditions.

Assessing Purity: GC-MS can separate this compound from any impurities present in a sample. The mass spectrum of the pure compound can then be obtained, and the relative peak areas in the chromatogram can be used to estimate its purity.

The mass spectrum of this compound obtained from GC-MS would show a molecular ion peak (M⁺) corresponding to its molecular weight. Additionally, a characteristic fragmentation pattern would be observed, which can provide further structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of compounds by creating ions from macromolecules and analyzing their mass-to-charge ratio (m/z). In the context of research involving this compound, ESI is often coupled with high-resolution mass spectrometry (HRMS). This combination, HRMS-ESI, is instrumental in confirming the successful synthesis of derivatives and reaction products. For instance, after a synthetic procedure, HRMS-ESI is used to precisely measure the mass of the product, which is then compared to the calculated theoretical mass. This comparison confirms the elemental composition and identity of the newly formed molecule. In one study, HRMS-ESI was used to confirm the structure of a synthesized compound, with the experimental mass found to be 259.1291 [M+H]⁺, closely matching the calculated mass of 259.1329 for the chemical formula C₁₆H₁₉O₃. researchgate.net

Chromatographic Separation Techniques

Chromatography is fundamental to the purification and analysis of this compound and its reaction products. Different chromatographic methods are selected based on the scale of the separation and the required level of purity and analytical detail.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for separating, identifying, and quantifying components in a mixture. It is particularly valuable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant. The separation is typically performed on a reverse-phase C-18 column, where a polar mobile phase, such as a mixture of orthophosphoric acid and acetonitrile, is used to elute compounds. semanticscholar.org By comparing the retention time of a sample to that of a known standard, the presence of the compound can be confirmed. The area under the peak in the chromatogram is proportional to the concentration, allowing for quantitative analysis and purity determination. semanticscholar.org

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes smaller stationary phase particles (typically less than 2 μm). This results in significantly higher resolution, sensitivity, and speed of analysis. UPLC is advantageous when analyzing complex mixtures containing this compound or its derivatives, as it can resolve closely related impurities or byproducts more effectively than conventional HPLC. The increased speed allows for higher sample throughput, which is beneficial in process monitoring and quality control environments.

Flash Column Chromatography for Product Isolation

For preparative-scale purification following chemical synthesis, flash column chromatography is the method of choice. rsc.orgbeilstein-journals.org This technique uses a stationary phase, commonly silica (B1680970) gel (40–63 μm), packed into a column. rsc.org A solvent system, chosen based on the polarity of the target compound, is passed through the column under moderate pressure to separate the components of the crude reaction mixture. Research involving derivatives of this compound frequently employs this method for product isolation. rsc.orgbeilstein-journals.org The effectiveness of the separation is monitored by Thin-Layer Chromatography (TLC). rsc.org

Table 1: Examples of Solvent Systems Used in Flash Column Chromatography for Related Compounds

| Compound Type | Stationary Phase | Solvent System (v/v) | Source |

|---|---|---|---|

| Ethynyl-oxazolidinone derivative | Silica Gel | Pentane/Ethyl Acetate = 85:15 | rsc.org |

| Ethynyl-isothiazolidine dioxide derivative | Silica Gel | Cyclohexane/Ethyl Acetate = 60:40 to 50:50 | rsc.org |

| Chloro-hexynyl-dimethoxybenzene | Silica Gel | Hexane/Ethyl Acetate = 20/1 | beilstein-journals.org |

| Bromo-ethynyl-dimethoxybenzene derivative | Silica Gel | Hexane/Ethyl Acetate = 30/1 | beilstein-journals.org |

| General Purification | Silica Gel | Petroleum Ether/Ethyl Acetate = 8:1 | researchgate.net |

Advanced Microscopy Techniques for Material Characterization (e.g., SEM for polymer morphology)

When this compound is used as a monomer to create polymers, characterizing the morphology of the resulting material is essential. Scanning Electron Microscopy (SEM) is a key technique for this purpose. SEM provides high-resolution images of a material's surface by scanning it with a focused beam of electrons. This allows researchers to investigate properties such as surface topography, porosity, and the physical arrangement of polymer chains. For conjugated polymers derived from ethynylbenzene compounds, SEM can reveal details about the material's microstructure, which influences its electronic and physical properties. biosynth.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a characteristic "fingerprint" that confirms its structural features. docbrown.infodocbrown.info The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrations, while Raman spectroscopy involves the inelastic scattering of monochromatic light.

Key vibrational modes for this compound include:

≡C-H Stretch: A sharp, characteristic peak for the terminal alkyne proton, typically appearing around 3300 cm⁻¹.

Aromatic C-H Stretch: Absorptions in the 3100-3000 cm⁻¹ region. docbrown.info

Alkyl C-H Stretch: Strong absorptions from the methyl (CH₃) groups, found between 2975 and 2845 cm⁻¹. docbrown.infodocbrown.info

C≡C Stretch: A weak to medium absorption for the alkyne triple bond, expected in the 2150-2100 cm⁻¹ range.

C=C Aromatic Stretch: Characteristic peaks for the benzene ring vibrations, typically observed near 1600 and 1500 cm⁻¹. docbrown.infodocbrown.info

C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring can provide information on the substitution pattern. For a 1,3,5-trisubstituted ring, characteristic absorptions occur between 900 and 735 cm⁻¹. docbrown.info

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| ≡C-H Stretch | ~3300 | Terminal Alkyne |

| Aromatic C-H Stretch | 3100 - 3000 | Aryl C-H |

| Alkyl C-H Stretch | 2975 - 2845 | Methyl C-H |

| C≡C Stretch | 2150 - 2100 | Alkyne |

| Aromatic C=C Stretch | 1600 & 1500 | Benzene Ring |

| Aromatic C-H Out-of-Plane Bend | 900 - 735 | 1,3,5-Trisubstituted Ring |

Theoretical and Computational Investigations of 1 Ethynyl 3,5 Dimethylbenzene and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1-ethynyl-3,5-dimethylbenzene. scispace.com These calculations provide insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical for predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). scispace.com For this compound, the ethynyl (B1212043) group is expected to be a region of high electron density, making it susceptible to electrophilic attack. The methyl groups, being electron-donating, influence the electron density of the benzene (B151609) ring.

Calculated electronic properties are often used to predict how a molecule will behave in a chemical reaction. rsc.org Reactivity descriptors, such as electronegativity, hardness, and softness, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. Time-dependent DFT (TD-DFT) can also be used to predict the electronic absorption spectra of the molecule, providing information about its excited states. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenylacetylene | -6.21 | -0.15 | 6.06 |

| 4-Methylphenylacetylene | -6.05 | -0.12 | 5.93 |

| 3,5-Dimethylphenylacetylene | -5.98 | -0.10 | 5.88 |

Molecular Dynamics Simulations of Polymerization and Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can be used to model its polymerization and the subsequent self-assembly of the resulting polymer chains. nih.gov These simulations can provide atomic-level insights into the conformational changes that occur during polymerization and how intermolecular forces drive the self-assembly process. nih.gov

In a typical MD simulation of polymerization, a force field is used to describe the interactions between atoms. tue.nl The simulation starts with a system of monomers, and by applying conditions that mimic a real polymerization reaction, the formation of polymer chains can be observed. These simulations can reveal information about the rate of polymerization, the average chain length, and the branching of the polymer.

Once polymer chains are formed, MD simulations can be used to study their self-assembly into larger structures. researchgate.net The simulations can show how the polymer chains interact with each other and with a solvent to form structures like micelles, nanofibers, or thin films. nih.govnih.gov The morphology of these self-assembled structures is influenced by factors such as the polymer's architecture, the solvent, and the temperature.

Computational Studies on Reaction Mechanisms and Selectivity

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. rsc.org By calculating the potential energy surface of a reaction, chemists can identify the most likely reaction pathway and understand the factors that control the reaction's outcome.

Many chemical reactions can yield more than one product. The distribution of products can be determined by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com Under kinetic control, the product that is formed fastest predominates, while under thermodynamic control, the most stable product is favored. thecatalyst.orgscribd.com Computational studies can distinguish between these two regimes by calculating the activation energies for the formation of each product and the relative energies of the products themselves. acs.org

For a catalytic reaction involving this compound, computational methods can be used to model the entire catalytic cycle. This involves calculating the energies of all intermediates and transition states. The rate-determining step of the reaction is the one with the highest activation energy. By comparing the activation energies for the formation of different products, it is possible to predict which product will be favored under kinetic control. To determine the thermodynamically favored product, the relative energies of the final products are compared.

The transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. ucsb.edu Its structure cannot be directly observed experimentally, but it can be modeled using computational methods. youtube.com Locating the transition state on the potential energy surface is a key step in understanding a reaction mechanism. researchgate.net

For reactions of this compound, computational chemists can use a variety of techniques to find the transition state structure. Once located, the properties of the transition state can be analyzed to understand the factors that stabilize it and influence the reaction rate. The vibrational frequencies of the transition state can also be calculated; a true transition state will have one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Reaction intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. Like transition states, intermediates can be difficult to isolate and characterize experimentally. Computational modeling can provide detailed information about the structure, stability, and reactivity of these transient species. nih.gov

Structure-Activity Relationship (SAR) Analysis based on Computational Data

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. researchgate.net In the context of this compound and its derivatives, QSAR can be used to predict their properties and guide the design of new molecules with desired characteristics.

The first step in a QSAR study is to generate a set of molecular descriptors for each compound in the series. nih.gov These descriptors can be calculated from the 2D or 3D structure of the molecule and can represent various aspects of its physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. mdpi.com Many of these descriptors can be obtained from quantum chemical calculations.

Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a QSAR model that relates the descriptors to the observed activity. nih.gov A good QSAR model should be able to accurately predict the activity of new compounds that were not used in the model-building process.

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rings | Basic molecular composition and size. |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity. |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability. |

Design of Novel this compound-based Materials through Computational Approaches

Computational methods are increasingly being used to design new materials with tailored properties. researchgate.netbohrium.com By starting with a target property, such as a specific electronic or optical response, computational chemists can use their tools to design a molecule or material that is likely to exhibit that property. osti.gov This "in silico" design process can significantly accelerate the discovery of new materials by reducing the need for time-consuming and expensive trial-and-error synthesis. digitellinc.com

For this compound, computational design could be used to create novel polymers with specific applications. For example, by modifying the substituents on the benzene ring or by copolymerizing it with other monomers, it may be possible to tune the electronic properties of the resulting polymer for use in organic electronics. mdpi.com Computational screening of a virtual library of potential monomers could identify promising candidates for synthesis. rsc.org

Computational simulations can also be used to predict the bulk properties of materials derived from this compound. For instance, MD simulations could be used to predict the mechanical properties of a polymer, such as its tensile strength and elasticity. This information would be valuable for determining the potential applications of the material.

Challenges and Future Directions in Research on 1 Ethynyl 3,5 Dimethylbenzene

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of 1-ethynyl-3,5-dimethylbenzene and related arylacetylenes often relies on palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. While effective, these methods present challenges in terms of sustainability and efficiency. Future research will be directed towards developing greener synthetic routes.

Key areas of focus include:

Catalyst Development: The development of more robust and reusable catalysts is a primary objective. This includes the design of heterogeneous catalysts, such as palladium single-atom catalysts, which offer the potential for easier separation and recycling, thereby reducing metal contamination in the final product. The exploration of catalysts based on more abundant and less toxic metals is also a growing area of interest.

Green Solvents: A significant portion of chemical waste is generated from the use of traditional organic solvents. Research into the use of greener solvents, such as water, ionic liquids, or bio-based solvents, for the synthesis of this compound is crucial. Aqueous micellar catalysis, where reactions occur in nano-sized reactors formed by surfactants in water, presents a promising and sustainable alternative.

Atom Economy: Future synthetic methods will aim for higher atom economy, minimizing the generation of byproducts. This can be achieved through the development of novel reaction pathways that maximize the incorporation of atoms from the reactants into the final product.

| Synthetic Challenge | Future Direction | Potential Benefit |

| Catalyst Recovery and Reuse | Heterogeneous and single-atom catalysts | Reduced cost, lower metal contamination |

| Solvent Waste | Green solvents (e.g., water, bio-solvents) | Reduced environmental impact, safer processes |

| Byproduct Formation | High atom economy reactions | Increased efficiency, less waste |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The terminal alkyne group in this compound is a versatile functional group, capable of undergoing a wide array of chemical transformations. Future research will focus on uncovering new reactivity patterns and developing novel chemical reactions.

Potential areas of exploration include:

Cycloaddition Reactions: The [2+2+2] cyclotrimerization of alkynes is a powerful tool for the synthesis of substituted benzene (B151609) rings. Investigating the participation of this compound in these and other cycloaddition reactions could lead to the synthesis of complex polycyclic aromatic compounds with interesting electronic and photophysical properties.

Polymerization: The polymerization of arylacetylenes can lead to the formation of conjugated polymers with applications in organic electronics. Exploring the polymerization of this compound, either alone or with other monomers, could yield new materials with tailored properties.

C-H Activation: The direct functionalization of the ethynyl (B1212043) C-H bond represents an atom-economical approach to synthesizing more complex molecules. Developing new catalytic systems for the selective C-H activation of this compound will be a significant area of future research.

Expanding Applications in Emerging Fields of Materials Science and Biomedicine

While arylacetylenes are established building blocks, the specific applications of this compound are not extensively documented. Future research will aim to leverage its unique structure for applications in advanced materials and biomedical technologies.

Promising avenues include:

Organic Electronics: The pyrene (B120774) unit, an extended aromatic system, has shown high charge carrier mobility, making it suitable for organic field-effect transistors (OFETs). The incorporation of the this compound moiety into larger conjugated systems could lead to the development of new organic semiconductors for applications in flexible displays, sensors, and solar cells.

Biomedical Materials: Alkyne-containing molecules are valuable in bioconjugation chemistry via "click" reactions. Polymers and hydrogels containing the this compound unit could be functionalized with bioactive molecules for applications in drug delivery, tissue engineering, and diagnostics. The inherent hydrophobicity of the dimethylbenzene group could be exploited to create amphiphilic polymers that self-assemble into nanoparticles for drug encapsulation.

Drug Discovery: The isothiazolo[4,3-b]pyridine scaffold, which can be synthesized using alkynyl precursors, has shown potential as a dual inhibitor of lipid kinases, with applications in antiviral and anticancer therapies. The ethynyl group itself can be a crucial pharmacophore. Thiophene derivatives containing an ethynyl group are also being investigated for their medicinal chemistry potential. These findings suggest that this compound could serve as a starting material for the synthesis of novel therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. These computational tools can accelerate the discovery and development of new reactions and materials based on this compound.

Future applications of AI and ML in this field include:

Reaction Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new reactions, identify optimal reaction conditions, and suggest novel synthetic routes. This can significantly reduce the time and resources required for experimental work.

Material Design: AI algorithms can be used to design new polymers and materials with desired properties. By learning the relationship between molecular structure and material properties, these models can propose novel structures based on this compound with enhanced performance for specific applications, such as high-performance dielectrics for energy storage.

Property Prediction: Computational methods, enhanced by machine learning, can accurately predict the physicochemical and electronic properties of molecules. This allows for the rapid screening of virtual libraries of compounds derived from this compound to identify candidates with promising characteristics for further experimental investigation.

| AI/ML Application | Description | Impact on Research |

| Reaction Prediction | Predicts products and optimal conditions for reactions involving this compound. | Accelerates synthesis development and reduces experimental costs. |

| Material Design | Generates novel polymer structures with targeted properties. | Enables the discovery of advanced materials for specific applications. |

| Property Prediction | Computes electronic and physical properties of derivative compounds. | Facilitates high-throughput screening of potential candidates. |

Scale-Up Considerations for Industrial and Translational Research

For this compound and its derivatives to find practical applications, the development of scalable and cost-effective synthetic processes is essential. The transition from laboratory-scale synthesis to industrial production presents several challenges that need to be addressed in future research.

Key considerations for scale-up include:

Process Optimization: The optimization of reaction parameters, such as catalyst loading, temperature, and reaction time, is crucial for developing an efficient and economical manufacturing process. Design of Experiments (DoE) can be a powerful tool for systematically studying the impact of different variables on the reaction outcome.

Catalyst and Reagent Sourcing: The availability and cost of starting materials, catalysts, and reagents become critical factors at an industrial scale. Research into utilizing readily available and cheaper alternatives is necessary.

Purification and Quality Control: Developing robust and scalable purification methods to ensure the high purity of the final product is a significant challenge. This includes the efficient removal of residual metals from palladium-catalyzed reactions.

常见问题

Q. What are the common synthetic routes for 1-Ethynyl-3,5-dimethylbenzene in laboratory settings?

- Methodological Answer : this compound is synthesized via Sonogashira coupling or alkyne functionalization. A representative method involves reacting 3,5-dimethylbromobenzene with trimethylsilylacetylene (TMSA) under palladium catalysis, followed by deprotection with tetrabutylammonium fluoride (TBAF). For example:

- Step 1 : Cross-coupling of 3,5-dimethylbromobenzene with TMSA using Pd(PPh₃)₂Cl₂ and CuI in THF/Et₃N at 60°C for 12 hours.

- Step 2 : Deprotection using TBAF in THF to yield the terminal alkyne.

Reaction conditions must exclude moisture and oxygen to prevent side reactions. Monitoring via TLC or GC-MS is recommended to track progress .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : The ethynyl C≡C stretch appears near 2100–2200 cm⁻¹. Methyl C-H stretches are observed at ~2850–2960 cm⁻¹ (NIST IR data for structurally similar compounds supports this) .

- ¹H/¹³C NMR : The ethynyl proton is absent (terminal alkyne), but sp-hybridized carbons (C≡C) resonate at δ 70–90 ppm in ¹³C NMR. Methyl groups appear as singlets at δ 2.3–2.5 ppm in ¹H NMR.

- GC-MS : Molecular ion [M⁺] at m/z 144 (C₁₀H₁₀) confirms the molecular weight.

Table 1 : Key Spectroscopic Data

| Technique | Key Peaks/Features |

|---|---|

| IR | 2115 cm⁻¹ (C≡C), 2920 cm⁻¹ (C-H) |

| ¹H NMR | δ 2.35 (s, 6H, CH₃), δ 7.15 (s, 3H, Ar-H) |

| ¹³C NMR | δ 21.5 (CH₃), δ 84.5 (C≡C), δ 123–138 (Ar-C) |

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Ventilation : Use in a fume hood due to potential respiratory irritation (similar to brominated analogs like 1-Bromo-3,5-dimethylbenzene, which requires R36/37/38 precautions) .

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent polymerization. Light-sensitive; use amber glassware .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the ethynyl group in 3,5-dimethylbenzene derivatives?

- Methodological Answer : Optimization involves:

- Catalyst Selection : PdCl₂(PPh₃)₂/CuI systems show higher yields than Pd(OAc)₂ in Sonogashira couplings.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions. THF/Et₃N mixtures balance stability and efficiency .

- Temperature Control : Reactions at 60°C minimize decomposition compared to higher temperatures.

- Post-Reaction Workup : Purification via column chromatography (silica gel, hexane/EtOAc 9:1) removes palladium residues.

Q. What role does this compound play in synthesizing conjugated polymers for molecular electronics?

- Methodological Answer : The ethynyl group enables π-conjugation in polymers, critical for charge transport. Applications include:

- Organic Semiconductors : Copolymerization with thiophene or fluorene derivatives via Heck or Suzuki-Miyaura coupling.

- Optoelectronic Devices : Incorporation into donor-acceptor architectures for tunable bandgaps (e.g., solar cells or LEDs).

- Characterization : UV-Vis spectroscopy (λₐᵦₛ ~350–400 nm) and cyclic voltammetry (HOMO/LUMO levels) validate electronic properties .

Q. How do steric and electronic effects of methyl groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 3,5-dimethyl substitution pattern reduces steric hindrance at the para position, favoring regioselective coupling (e.g., in Sonogashira or Suzuki reactions).

- Electronic Effects : Methyl groups donate electron density via hyperconjugation, activating the aromatic ring toward electrophilic substitution. However, the ethynyl group’s electron-withdrawing nature moderates reactivity.

- Case Study : In Pd-catalyzed couplings, methyl groups stabilize intermediates via C-H···π interactions, as evidenced by computational studies (DFT) .

Data Contradictions and Resolution

- Synthetic Routes : uses BBr₃ for demethylation in related compounds, but this step is unnecessary for this compound synthesis. Researchers must confirm reaction pathways via control experiments .

- Safety Data : While 1-Bromo-3,5-dimethylbenzene’s MSDS () suggests flammability risks, this compound’s lower vapor pressure (predicted via analog data) may reduce flammability. Empirical testing is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。